(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid
Description
Properties
CAS No. |
41514-66-3 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Malonic acid reacts with the aldehyde in the presence of a base (e.g., piperidine or pyridine) to form the conjugated ene-acid via dehydration. The reaction typically proceeds under inert atmosphere (Schlenk technique) at elevated temperatures (60–80°C) over 2–4 hours. A representative procedure from Hartley et al. achieves 99% yield for a structurally analogous compound using piperidine/pyridine catalysis.
Example Protocol
-
Reactants :
-
Malonic acid (2.0 equiv)
-
7-Methoxy-1,3-dioxaindan-5-ylcarbaldehyde (1.0 equiv)
-
-
Catalyst : Piperidine (10 mol%), pyridine (20 mol%)
-
Workup : Acidification with HCl, extraction with ethyl acetate, and purification via recrystallization.
Transition Metal-Catalyzed Cross-Coupling
Palladium- and rhodium-catalyzed couplings offer alternative routes, particularly when boronic acid derivatives are accessible.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples arylboronic acids with vinyl halides or triflates. For this compound, (7-methoxy-1,3-dioxaindan-5-yl)boronic acid reacts with acrylic acid derivatives.
Rhodium-Catalyzed Direct Arylation
Rhodium complexes enable direct C–H functionalization of acrylic acid with arylboronic acids. A modified protocol from uses [RhCp*Cl₂]₂ (0.5 mol%) and AgOOCF₃ (4.0 equiv) in methanol at 60°C, achieving 85% yield for related substrates.
Horner-Wadsworth-Emmons Reaction
This method provides superior stereocontrol for E-configured α,β-unsaturated acids. A phosphonate ester derived from 7-methoxy-1,3-dioxaindan-5-ylcarbaldehyde reacts with a stabilized ylide.
Protocol :
-
Phosphonate Synthesis :
-
Treat the aldehyde with triethyl phosphonoacetate in the presence of NaH.
-
-
Reaction with Ylide :
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Combine the phosphonate with LiCl/DBU in THF at 0°C.
-
-
Hydrolysis :
Comparative Analysis of Methods
Scale-Up and Industrial Feasibility
The Knoevenagel method is most scalable due to minimal catalyst costs and straightforward purification. Industrial adaptations might employ continuous flow reactors to enhance efficiency . Conversely, transition metal-catalyzed routes face challenges in catalyst recovery and boronic acid availability.
Scientific Research Applications
Basic Information
- Molecular Formula : C11H10O5
- Molecular Weight : 222.19 g/mol
- IUPAC Name : 3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
- CAS Number : 14801479
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid. It has been shown to scavenge free radicals effectively, which can help in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked reduction in inflammation markers .
Pesticide Development
The compound has shown promise as an environmentally friendly pesticide alternative. Its efficacy against common agricultural pests has been documented.
Data Table: Efficacy Against Pests
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
Plant Growth Promotion
Additionally, this compound has been noted for its growth-promoting effects on certain plant species.
Case Study : A study conducted on tomato plants showed that treatment with the compound led to increased biomass and improved fruit yield compared to untreated controls .
Polymer Synthesis
The compound is being explored for its potential use in the synthesis of biodegradable polymers. Its chemical structure allows for incorporation into various polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Degradation Rate (days) | Tensile Strength (MPa) |
|---|---|---|
| PLA-based Polymer | 90 | 45 |
| PCL-based Polymer | 120 | 50 |
Coating Applications
Research indicates that this compound can be used in protective coatings due to its chemical stability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dioxaindan ring play crucial roles in binding to these targets, while the prop-2-enoic acid moiety may participate in further chemical reactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of cinnamic acid derivatives with modifications on the aromatic ring. Key structural analogs include:
3,4-(Methylenedioxy)cinnamic Acid
- Structure: (2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoic acid (CAS: 38489-76-8).
- Difference : Lacks the methoxy group at position 7 but retains the 1,3-dioxaindan core.
- Source : Synthetically produced or isolated from plants ().
(2E)-3-(7-Chloro-1,3-dioxaindan-5-yl)prop-2-enoic Acid
- Structure : Chlorine replaces the methoxy group at position 5.
- Difference : Electronegative Cl substituent may enhance electrophilicity and alter binding interactions ().
Ferulic Acid [(2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid]
- Structure : Phenyl ring with 4-hydroxy-3-methoxy substituents.
- Difference : Replaces the benzodioxole ring with a hydroxylated phenyl group ().
- Activity : Widely studied for antioxidant, anti-diabetic, and anti-cancer effects.
(2E)-3-(5-Bromo-2-thienyl)prop-2-enoic Acid
- Structure : Thiophene ring substituted with bromine.
- Difference : Heterocyclic thiophene replaces benzodioxole ().
- Activity : Thiophene derivatives are explored for antimicrobial and antitumor applications.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Substituents | LogP<sup>†</sup> |
|---|---|---|---|---|
| Target Compound | C12H10O5 | 234.20 g/mol | 7-methoxy, 1,3-dioxaindan | ~1.8 |
| 3,4-(Methylenedioxy)cinnamic Acid | C10H8O4 | 192.17 g/mol | 1,3-dioxaindan | ~1.5 |
| 7-Chloro Analog | C10H7ClO4 | 226.61 g/mol | 7-chloro, 1,3-dioxaindan | ~2.2 |
| Ferulic Acid | C10H10O4 | 194.18 g/mol | 4-hydroxy-3-methoxyphenyl | ~1.5 |
<sup>†</sup>Estimated using fragment-based methods.
Structural Impact on Function
Biological Activity
(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid, also known by its CAS number 41514-66-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Table 1: Comparison of Antioxidant Activities
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. In vitro tests demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.
Mechanism of Action :
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Efficacy
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Case Studies
A notable case study involved the use of this compound in a clinical setting for patients with chronic inflammatory conditions. The results indicated a significant reduction in symptoms and inflammatory markers after a four-week treatment period.
Study Findings:
- Participants : 50 patients with chronic inflammation.
- Duration : 4 weeks.
- Outcome Measures : Reduction in C-reactive protein (CRP) levels and improvement in patient-reported outcomes.
- Results : Average CRP reduction of 40%, with 70% of participants reporting symptom relief.
Chemical Reactions Analysis
Carboxylic Acid Group
The terminal carboxylic acid (-COOH) undergoes classic reactions:
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Esterification : Reaction with alcohols (e.g., methanol) in acidic conditions (e.g., H₂SO₄) forms esters .
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Amide Formation : Coupling with amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) yields amides .
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Decarboxylation : Thermal decomposition under high temperatures (e.g., Δ > 200°C) eliminates CO₂, potentially forming a shorter carbon chain .
Double Bond Reactivity
The conjugated prop-2-en system participates in:
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Hydration : Acid-catalyzed addition of water yields a ketone intermediate.
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Electrophilic Addition : Reaction with HX (X = Cl, Br) introduces halogens via anti-Markovnikov addition .
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Cycloadditions : Acts as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings .
Benzodioxole Ring Modifications
The methylenedioxy ring undergoes:
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Hydrolysis : Acidic hydrolysis (e.g., H₂SO₄, Δ) cleaves the ring to form a diol (e.g., catechol derivatives) .
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Electrophilic Aromatic Substitution : Activated by methoxy groups, enabling reactions with nitration or halogenation agents (though steric hindrance may limit reactivity) .
Comparison of Reaction Pathways
| Reaction Type | Key Features | Functional Group Involved |
|---|---|---|
| Esterification | Acid catalyst (H₃O⁺) | -COOH |
| Diels-Alder | Dienophile role | Double bond |
| Hydrolysis (dioxole) | Acidic conditions (H₂SO₄) | Benzodioxole ring |
Analytical and Structural Insights
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Key Functional Groups :
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Benzodioxole : Electron-rich aromatic system.
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Double Bond : Site for electrophilic/nucleophilic addition.
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Carboxylic Acid : Highly reactive for condensation reactions.
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Biological and Synthetic Implications
The compound’s reactivity profile makes it a valuable precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
